molecular formula C16H10N4O2S B8110939 3-(2-(Pyrazin-2-Yl)Thiazol-4-Yl)Indolizine-1-Carboxylic Acid

3-(2-(Pyrazin-2-Yl)Thiazol-4-Yl)Indolizine-1-Carboxylic Acid

Cat. No.: B8110939
M. Wt: 322.3 g/mol
InChI Key: UWDFNTGQBQDKOX-UHFFFAOYSA-N
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Description

3-(2-(Pyrazin-2-Yl)Thiazol-4-Yl)Indolizine-1-Carboxylic Acid is a complex heterocyclic compound that integrates multiple functional groups, including pyrazine, thiazole, and indolizine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyrazin-2-Yl)Thiazol-4-Yl)Indolizine-1-Carboxylic Acid typically involves multi-step reactions starting from readily available precursors One common method involves the initial formation of the thiazole ring through a cyclization reaction between a suitable α-haloketone and thioureaThe final step involves the construction of the indolizine ring through a cyclization reaction involving a pyridine derivative and an alkyne .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are also crucial in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyrazin-2-Yl)Thiazol-4-Yl)Indolizine-1-Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings .

Scientific Research Applications

3-(2-(Pyrazin-2-Yl)Thiazol-4-Yl)Indolizine-1-Carboxylic Acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(2-(Pyrazin-2-Yl)Thiazol-4-Yl)Indolizine-1-Carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, inhibiting their function and leading to cell death. The compound’s ability to form hydrogen bonds and π-π stacking interactions with biological molecules is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Pyrazin-2-Yl)Thiazol-4-Yl)Indolizine-1-Carboxylic Acid is unique due to its multi-functional heterocyclic structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of pyrazine, thiazole, and indolizine moieties provides a versatile scaffold for the development of new therapeutic agents and advanced materials .

Properties

IUPAC Name

3-(2-pyrazin-2-yl-1,3-thiazol-4-yl)indolizine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2S/c21-16(22)10-7-14(20-6-2-1-3-13(10)20)12-9-23-15(19-12)11-8-17-4-5-18-11/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDFNTGQBQDKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2C=C1)C3=CSC(=N3)C4=NC=CN=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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